Mitoglitazone

Content Navigation

CAS Number

Product Name

IUPAC Name

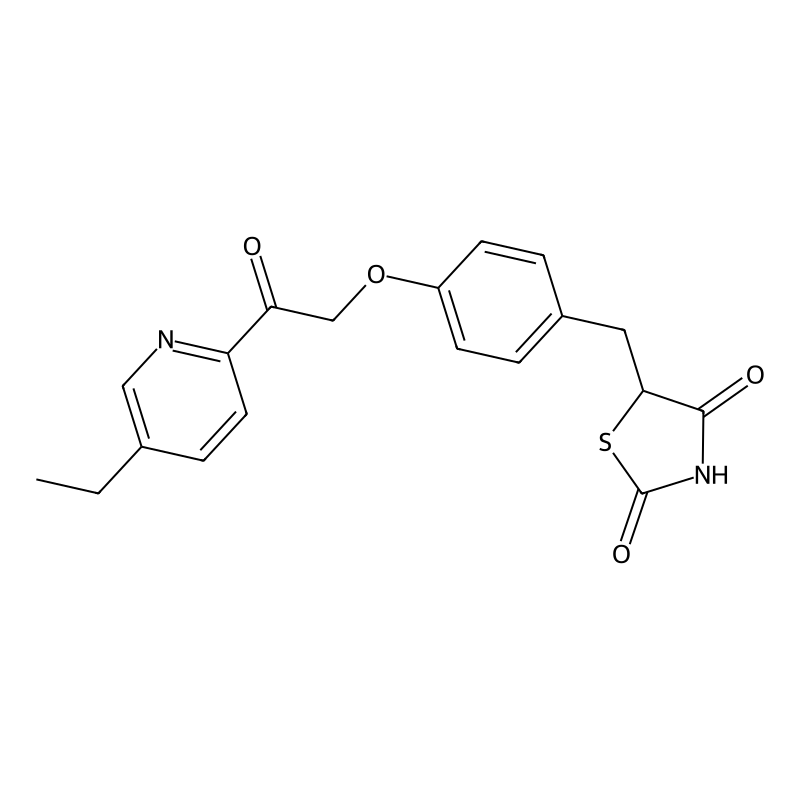

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Insulin Sensitivity and Glucose Metabolism

Mitoglitazone's primary function is activating peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ plays a crucial role in regulating genes involved in fat storage and glucose metabolism []. By activating PPARγ, Mitoglitazone improves insulin sensitivity in fat and muscle cells, leading to better blood sugar control []. This mechanism has been extensively studied in the context of type 2 diabetes research [].

Source

[] Guariguata, L., Whiting, D. R., Unwin, N., & Shaw, J. E. (2014). International Diabetes Federation. Diabetes Mellitus. In D. Mohan, R. N. Unwin, & R. I. Alberti (Eds.), Deakin University.

Neurodegenerative Diseases

Studies suggest Mitoglitazone might have neuroprotective properties. PPARγ activation has been shown to improve mitochondrial function and reduce inflammation, both of which are implicated in the development of neurodegenerative diseases like Alzheimer's and Parkinson's []. However, further research is needed to determine its effectiveness in treating these conditions [].

Mitoglitazone is a thiazolidinedione compound, specifically identified by its chemical formula and classified under phenol ethers. It is primarily recognized for its role as an insulin sensitizer, targeting the mitochondrial pyruvate carrier, which plays a crucial role in cellular metabolism. Unlike traditional thiazolidinediones that activate peroxisome proliferator-activated receptor gamma, Mitoglitazone operates through a unique mechanism that modulates mitochondrial functions, making it a subject of interest in metabolic disease research and cancer therapy .

Mitoglitazone's exact mechanism of action is still being debated. Originally thought to work through a nuclear receptor called PPARγ, recent research suggests it may act through a different mechanism, potentially involving the mitochondrial pyruvate carrier (MPC) []. More research is needed to fully understand how Mitoglitazone improves insulin sensitivity and potentially exerts neuroprotective effects.

- Oxidation: This reaction can lead to the formation of oxidized derivatives.

- Reduction: Reduction reactions can convert Mitoglitazone into its reduced forms.

- Substitution: Substitution reactions can introduce various functional groups into the Mitoglitazone molecule.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various catalysts for substitution reactions. The specific products formed depend on the reaction conditions and reagents employed .

Mitoglitazone demonstrates significant biological activity by interacting with the mitochondrial pyruvate carrier. This interaction enhances insulin sensitivity and has shown potential in ameliorating conditions such as renal ischemia/reperfusion injury by inhibiting ferroptosis—a regulated form of cell death associated with oxidative stress . Its unique mechanism allows it to exert anti-cancer effects by selectively targeting cancer cells that overexpress mitochondrial pyruvate carrier 2 .

The synthesis of Mitoglitazone typically involves several steps:

- Reagents: Commonly used reagents include thionyl chloride and sodium hydroxide.

- Reaction Conditions: The synthesis may require specific temperature and pressure conditions to optimize yield and purity.

- Industrial Production: Large-scale synthesis may utilize continuous flow reactors to ensure consistent product quality .

Feasible Synthetic Routes- The synthetic routes can vary widely but generally involve multi-step organic synthesis techniques that incorporate various functional groups to achieve the desired compound structure.

Mitoglitazone has several applications:

- Diabetes Management: As an insulin sensitizer, it is being investigated for its potential to improve glucose metabolism in diabetic patients.

- Cancer Therapy: Its ability to target mitochondrial pyruvate carriers positions it as a promising candidate for treating certain cancers, particularly those with high metabolic demands like glioma .

- Renal Protection: Recent studies suggest its efficacy in protecting against kidney injuries caused by ischemia/reperfusion .

Research indicates that Mitoglitazone interacts with various biological pathways:

- It modulates cellular metabolism by influencing mitochondrial function.

- It has been shown to inhibit ferroptosis, which is critical in preventing cell death during ischemic events .

- The pharmacokinetics of Mitoglitazone suggest good oral absorption and low toxicity risks, making it suitable for therapeutic use .

Mitoglitazone shares characteristics with other thiazolidinediones but is unique in its specific targeting of mitochondrial pathways rather than activating peroxisome proliferator-activated receptor gamma. Below are some similar compounds for comparison:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Rosiglitazone | PPAR gamma agonist | Traditional thiazolidinedione with broad effects |

| Pioglitazone | PPAR gamma agonist | Used primarily for diabetes management |

| Troglitazone | PPAR gamma agonist | Associated with hepatotoxicity issues |

| MSDC-0602 | Mitochondrial target of thiazolidinediones modulator | Similar mechanism but different chemical structure |

Mitoglitazone's distinct mechanism allows it to function effectively in both metabolic disorders and cancer therapies, differentiating it from other compounds in its class .